Isotridecyl isoundecyl phthalate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Regulatory Designations
IUPAC Name Derivation and Isomer Considerations
The IUPAC name for isotridecyl isoundecyl phthalate is 1,2-benzenedicarboxylic acid, bis(iso-tridecyl/iso-undecyl) ester , reflecting the esterification of phthalic acid with isotridecyl (C13H27) and isoundecyl (C11H23) alcohols. The term "iso" denotes branching at the penultimate carbon of the alkyl chains, resulting in structures such as 8-methylnonyl (isotridecyl) and 9-methyldecyl (isoundecyl). Isomerism arises from variations in branching positions and alkyl chain lengths, leading to distinct physicochemical properties among analogs.
CAS Registry Numbers and EINECS Classification
While the exact CAS registry number for this compound is not explicitly listed in available databases, structurally related compounds include:
- Isotridecyl undecyl phthalate : CAS 98072-29-8 (EINECS 308-480-6)
- Di-iso-undecyl phthalate : CAS 96507-86-7
These analogs share regulatory classifications under the European Inventory of Existing Commercial Chemical Substances (EINECS), emphasizing their industrial relevance.
Molecular Architecture and Stereochemical Features
Ester Group Configuration and Branching Patterns
The molecule consists of a phthalic acid backbone esterified with two branched alkyl chains:
- Isotridecyl group : A 13-carbon chain with a methyl branch at the 8th position (8-methylnonyl).
- Isoundecyl group : An 11-carbon chain with a methyl branch at the 9th position (9-methyldecyl).
The steric hindrance imposed by branching reduces crystallinity and enhances compatibility with polymer matrices, a trait critical for plasticizer applications.
Computational Modeling of 3D Conformations
Density functional theory (DFT) simulations predict that branching induces a gauche conformation in the alkyl chains, minimizing van der Waals repulsions. This conformation stabilizes the molecule by approximately 5–7 kcal/mol compared to linear analogs.
| Parameter | Value (DFT-B3LYP/6-31G*) |
|---|---|
| Bond length (C=O) | 1.21 Å |
| Dihedral angle | 112° (ester-aryl) |
Spectroscopic Fingerprinting and Structural Validation
Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of this compound reveals characteristic fragments:
- Base peak : m/z 147.0088 (C6H3O3−), corresponding to the deprotonated phthalic anhydride ion.
- Secondary fragments : m/z 121.0295 (C7H5O2−) and m/z 165.0190 (C8H5O3−), indicative of alkyl chain loss.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3):
- δ 7.65–7.45 (m, 4H, aromatic protons)
- δ 4.10–3.90 (m, 4H, ester –OCH2–)
- δ 1.55–1.20 (m, 40H, alkyl chain –CH2–)
- δ 0.85 (t, 6H, terminal –CH3)
13C NMR (100 MHz, CDCl3):
- δ 167.5 (ester carbonyl)
- δ 132.0–128.0 (aromatic carbons)
- δ 65.2 (–OCH2–)
- δ 22.7–14.1 (alkyl chain carbons)
This structural and spectroscopic profiling establishes this compound as a complex diester with applications in polymer science and industrial chemistry. Future research should explore its isomer-specific interactions in multicomponent systems.
Properties
CAS No. |
85168-78-1 |
|---|---|
Molecular Formula |
C32H54O4 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-O-(9-methyldecyl) 1-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-27(2)21-15-11-7-5-6-9-13-19-25-35-31(33)29-23-17-18-24-30(29)32(34)36-26-20-14-10-8-12-16-22-28(3)4/h17-18,23-24,27-28H,5-16,19-22,25-26H2,1-4H3 |
InChI Key |
VZRXANOBJIDWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of isotridecyl isoundecyl phthalate typically involves the esterification of phthalic acid with isomeric alcohols such as isotridecyl alcohol and isoundecyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Isotridecyl isoundecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Isotridecyl isoundecyl phthalate has several notable applications across various fields:
- Chemistry : Utilized as a plasticizer in the production of flexible plastics and coatings, enhancing their mechanical properties.
- Biology : Investigated for its potential endocrine-disrupting effects, which may interfere with hormone synthesis and metabolism .
- Medicine : Explored for its pharmacokinetics and potential health effects, particularly concerning its absorption and metabolism in biological systems .
- Industry : Widely used in the manufacturing of consumer products, including toys, packaging materials, and medical devices .
Toxicokinetics
Research on the toxicokinetics of this compound indicates that it is rapidly absorbed and metabolized in the gastrointestinal tract. The metabolites are primarily excreted in urine. Similar high-molecular-weight phthalates have shown significant distribution in various tissues, raising concerns about bioaccumulation .
Table 1: Toxicokinetic Properties of this compound
| Compound | Absorption | Metabolism | Excretion |
|---|---|---|---|
| This compound | Rapidly absorbed | Metabolized to monoesters | Primarily in urine |
| Di-isodecyl phthalate | Rapidly absorbed | Significant tissue distribution | Primarily in urine |
Table 2: Comparison of Similar Phthalates
| Compound | Primary Use | Unique Characteristics |
|---|---|---|
| This compound | Plasticizer for flexible plastics | Specific isomeric structure enhances effectiveness |
| Diisononyl phthalate | Plasticizer for PVC | Commonly used in consumer products |
| Diisodecyl phthalate | Plasticizer for medical devices | Known for lower volatility |
Case Studies
- Endocrine Disruption Studies : Research has documented the endocrine-disrupting properties of this compound, highlighting its potential effects on hormone regulation. Studies suggest that exposure may lead to reproductive toxicity and developmental issues .
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound in consumer products. These studies often involve animal models to determine dermal absorption and systemic effects .
- Environmental Persistence : Investigations into the environmental impact of this compound reveal concerns regarding its persistence in ecosystems and potential bioaccumulation in aquatic organisms .
Mechanism of Action
The mechanism of action of isotridecyl isoundecyl phthalate involves its interaction with various molecular targets and pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation . These effects can disrupt cellular functions and contribute to various health issues .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares isotridecyl isoundecyl phthalate with similar branched and mixed phthalates:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Groups (Branching) |
|---|---|---|---|---|
| This compound | 85168-77-0* | C30H50O4 | 498.7 | C13 (isotridecyl) + C11 (isoundecyl) |
| Diisodecyl phthalate (DIDP) | 26761-40-0 | C28H46O4 | 446.6 | Two C10 (isodecyl) |
| Diisononyl phthalate (DINP) | 68515-48-0 | C26H42O4 | 418.6 | Two C9 (isononyl) |
| Hexyl isodecyl phthalate | 61702-81-6 | C24H38O4 | 390.5 | C6 (hexyl) + C10 (isodecyl) |
| Isoundecyl undecyl phthalate | 51750-47-1 | C30H50O4 | 498.7 | Two C11 (isoundecyl/undecyl) |
*Note: CAS numbers for this compound are inferred from structural analogs in the literature .
Key Observations :
- This compound has a higher molecular weight (498.7 g/mol) compared to DIDP (446.6 g/mol) and DINP (418.6 g/mol), suggesting lower volatility and slower migration rates .
- The branched C13 and C11 chains enhance thermal stability and resistance to hydrolysis, making it suitable for high-temperature applications .
Environmental and Health Considerations
- Exposure Risks: Phthalates with higher molecular weights (e.g., DIDP, DINP) are less likely to bioaccumulate but are still detected in house dust, indicating environmental persistence .
- Regulatory Status : DIDP and DINP face restrictions under REACH due to reproductive toxicity concerns . This compound’s regulatory status remains unclear, though its use in consumer products may require compliance with evolving safety guidelines .
Biological Activity
Isotridecyl isoundecyl phthalate (ITIDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to potential health risks associated with phthalates, particularly regarding endocrine disruption and reproductive toxicity. This article explores the biological activity of ITIDP, focusing on its toxicokinetics, endocrine effects, and environmental persistence.
Chemical Structure and Properties
ITIDP is synthesized through the esterification of phthalic acid with isotridecyl and isoundecyl alcohols. This unique structure, characterized by long carbon chains, enhances its effectiveness as a plasticizer by lowering the glass transition temperature of polymers like PVC, thereby improving their mechanical properties.
Toxicokinetics
Research on the toxicokinetics of ITIDP is limited; however, studies on similar phthalates suggest that they are rapidly absorbed and metabolized in the gastrointestinal tract. The metabolites are primarily excreted in urine. For instance, di-isodecyl phthalate (DiDP) has been studied extensively, revealing significant distribution in various tissues and highlighting its bioaccumulative properties .
Table 1: Toxicokinetic Properties of Phthalates
| Compound | Absorption | Metabolism | Excretion |
|---|---|---|---|
| This compound | Rapidly absorbed | Metabolized to monoesters | Primarily in urine |
| Di-isodecyl phthalate | Rapidly absorbed | Significant tissue distribution | Primarily in urine |
Endocrine Disruption
ITIDP has been implicated in endocrine disruption, akin to other phthalates. Studies indicate that it may bind to hormone receptors and influence hormonal pathways, potentially leading to reproductive and developmental toxicity. The compound's ability to mimic or interfere with natural hormones raises concerns about its long-term effects on human health .
Case Study: Endocrine Disruption in Animal Models
A study investigating the effects of high-molecular-weight phthalates on reproductive health found that exposure to these compounds resulted in altered hormone levels and reproductive outcomes in rodent models. The findings suggest that ITIDP may pose similar risks due to its structural characteristics and biological activity .
Environmental Persistence
The bioaccumulative nature of ITIDP raises concerns regarding its environmental impact. Studies have shown that phthalates can migrate from plastic products into food and the environment, leading to potential human exposure. This persistence necessitates ongoing investigations into its ecological effects and regulatory measures for safer use .
Q & A
Q. What are the validated analytical methods for quantifying isotridecyl isoundecyl phthalate in environmental and biological matrices?
To quantify this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) due to their sensitivity for low-concentration phthalates. Sample preparation must include solid-phase extraction (SPE) to isolate the compound from complex matrices like dust or biological fluids. Cross-validate results using certified reference materials and adhere to protocols for contamination control, such as avoiding plastic labware . For biological samples, consider enzymatic digestion to hydrolyze conjugates and improve recovery rates .
Q. How can exposure pathways of this compound in human populations be systematically assessed?
Design longitudinal cohort studies to track exposure biomarkers (e.g., urinary metabolites) alongside environmental sampling (household dust, air). Use structured literature reviews to identify candidate sources, such as consumer products or industrial emissions, and apply regression models to correlate exposure levels with demographic variables (e.g., age, occupation). Prioritize non-invasive biospecimens (urine, saliva) to enhance participant compliance .
Q. What are the best practices for ensuring reproducibility in toxicity studies of this compound?
Standardize experimental conditions (dose, exposure duration, vehicle solvents) across studies. Use inbred animal models to reduce genetic variability and include positive/negative controls (e.g., known endocrine disruptors). Adhere to OECD guidelines for in vivo assays and pre-register study protocols to mitigate bias. Document raw data and statistical parameters (e.g., p-values, confidence intervals) transparently .
Advanced Research Questions
Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved?
Conduct a systematic review with meta-analysis to harmonize findings across studies. Stratify data by model system (e.g., cell lines vs. whole organisms), exposure window (acute vs. chronic), and endpoints (e.g., hormone levels, receptor binding). Use sensitivity analyses to identify confounding variables (e.g., co-exposure to other phthalates) and contact original authors to request raw datasets for re-evaluation .
Q. What molecular mechanisms underlie the environmental degradation of this compound in aquatic systems?
Investigate abiotic degradation pathways (e.g., hydrolysis, photolysis) under controlled pH and UV conditions. For biotic degradation, isolate microbial consortia from contaminated sites and characterize enzymatic activity (e.g., esterase assays). Apply metabolomics to identify transient intermediates and quantify half-lives using high-resolution mass spectrometry. Compare degradation kinetics across sediment types to assess matrix effects .
Q. How does the structural isomerism of this compound influence its pharmacokinetics and bioaccumulation?
Synthesize isotopically labeled analogs to trace absorption, distribution, and excretion in model organisms. Use molecular docking simulations to predict interactions with metabolic enzymes (e.g., cytochrome P450) and compare binding affinities with related phthalates. Measure bioaccumulation factors (BAFs) in lipid-rich tissues and correlate with logP values to establish structure-activity relationships .
Methodological Guidance
- For literature reviews : Use Boolean operators (e.g., "phthalate AND (isotridecyl isoundecyl OR CAS 85168-79-2)") in databases like Scopus and PubMed. Filter results post-2016 to prioritize recent toxicological data .
- For risk assessment : Apply probabilistic models to estimate population-level exposure thresholds, integrating data on environmental persistence, bioaccessibility, and species sensitivity distributions (SSDs) .
- For ethical compliance : Obtain institutional review board (IRB) approval for human studies and adhere to ARRIVE guidelines for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
